MPI-0479605

Catalog No.
S548246
CAS No.
M.F
C22H29N7O
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MPI-0479605

Product Name

MPI-0479605

IUPAC Name

6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine

Molecular Formula

C22H29N7O

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)

InChI Key

OVJBNYKNHXJGSA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4

solubility

Soluble in DMSO, not in water

Synonyms

MPI0479605; MPI 0479605; MPI-0479605.

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4

The exact mass of the compound N6-Cyclohexyl-N2-(2-methyl-4-morpholinophenyl)-9H-purine-2,6-diamine is 407.24336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MPI-0479605 is a highly potent, ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK), featuring an IC50 of 1.8 nM [1]. Mps1 is a dual-specificity protein kinase essential for the bipolar attachment of chromosomes to the mitotic spindle and the maintenance of the spindle assembly checkpoint (SAC). By selectively disrupting Mps1 function, MPI-0479605 induces premature anaphase, aberrant mitosis, aneuploidy, and subsequent apoptotic cell death or mitotic catastrophe [1]. For procurement in oncology and cell cycle research, this compound provides a highly selective chemical probe with validated in vivo pharmacokinetic stability, making it a preferred precursor for evaluating SAC-targeted therapeutic strategies in preclinical models.

Substituting MPI-0479605 with broader-spectrum mitotic kinase inhibitors, such as Reversine, introduces significant confounding variables in cell cycle assays. While Reversine is a well-known Mps1 inhibitor, it exhibits substantial off-target activity against Aurora kinases, which independently regulate centrosome maturation and chromosome segregation [1]. This dual inhibition obscures whether observed mitotic defects are driven by SAC override (Mps1) or cytoskeletal disruption (Aurora). Furthermore, substituting with earlier-generation Mps1 inhibitors like AZ3146 requires significantly higher dosing due to lower target affinity (IC50 ~35 nM), increasing the risk of off-target toxicity and reducing the dynamic range in cellular assays . MPI-0479605’s strict selectivity profile and nanomolar potency ensure that observed aneuploidy and tumor growth inhibition are specifically attributable to Mps1/TTK blockade.

Enhanced Target Affinity vs. First-Generation Mps1 Inhibitors

In biochemical assays measuring the inhibition of Mps1 enzymatic activity, MPI-0479605 demonstrates an IC50 of 1.8 nM[1]. In contrast, the widely used benchmark Mps1 inhibitor AZ3146 exhibits an IC50 of approximately 35 nM . This represents a nearly 19-fold increase in potency for MPI-0479605, allowing researchers to achieve complete SAC override at significantly lower concentrations, thereby minimizing solvent toxicity and off-target interactions in sensitive cell culture models.

Evidence DimensionMps1 (TTK) Kinase IC50
Target Compound Data1.8 nM
Comparator Or BaselineAZ3146 (IC50 ~35 nM)
Quantified Difference~19-fold higher potency
ConditionsIn vitro 33P filter plate kinase assay / ATP-competitive conditions

Higher potency allows for lower dosing in cellular assays, reducing off-target effects and improving the reliability of SAC disruption models.

Strict Selectivity Profile Excluding Aurora Kinases

A critical differentiator for MPI-0479605 is its exceptional selectivity profile when screened against a panel of 120 kinases. While structurally related to the Mps1 inhibitor Reversine, MPI-0479605 completely lacks the off-target activity against Aurora kinases that characterizes Reversine [1]. This >40-fold selectivity over other kinases ensures that the mitotic catastrophe induced by MPI-0479605 is exclusively driven by Mps1 inhibition, preventing the confounding chromosomal alignment issues caused by Aurora kinase suppression.

Evidence DimensionKinase Selectivity (Aurora Kinase Activity)
Target Compound DataNo activity against Aurora kinases; >40-fold selectivity over 120 other kinases
Comparator Or BaselineReversine (Significant off-target Aurora kinase inhibition)
Quantified DifferenceComplete elimination of Aurora kinase cross-reactivity
ConditionsBroad kinase panel screening (120 kinases)

Procuring an Aurora-sparing Mps1 inhibitor is essential for researchers needing to isolate the specific role of the spindle assembly checkpoint without disrupting other mitotic pathways.

In Vivo Efficacy and Pharmacokinetic Suitability in Xenograft Models

Unlike many in vitro-only chemical probes, MPI-0479605 possesses the pharmacokinetic stability required for systemic in vivo administration. In HCT-116 colorectal cancer xenograft models, intraperitoneal dosing of MPI-0479605 (150 mg/kg every fourth day) achieved a 74% tumor growth inhibition (TGI) [1]. This demonstrates that the compound's high in vitro potency translates effectively to in vivo tumor suppression, providing a reliable translational bridge from cell-based assays to preclinical animal models.

Evidence DimensionTumor Growth Inhibition (TGI)
Target Compound Data74% TGI at 150 mg/kg Q4D dosing
Comparator Or BaselineVehicle control (0% TGI)
Quantified Difference74% reduction in tumor volume growth
ConditionsHCT-116 colorectal xenograft in nu/nu mice, IP administration

Verified in vivo bioavailability and efficacy make this compound a viable candidate for preclinical oncology studies, avoiding the need to reformulate or switch inhibitors post-in vitro validation.

Spindle Assembly Checkpoint (SAC) Override Assays

Due to its 1.8 nM potency and lack of Aurora kinase cross-reactivity [1], MPI-0479605 is a highly effective choice for inducing premature anaphase and studying SAC bypass in synchronized cell cultures. It allows researchers to confidently attribute resulting aneuploidy and micronuclei formation strictly to Mps1/TTK inhibition.

Preclinical Oncology Xenograft Modeling

The compound's validated pharmacokinetic profile and demonstrated 74% tumor growth inhibition in HCT-116 models [1] make it highly suitable for in vivo efficacy studies. Procurement for animal studies is justified by its ability to maintain therapeutic plasma concentrations via intraperitoneal dosing without requiring complex formulation strategies.

Kinase Inhibitor Resistance and Combination Therapy Screening

Because MPI-0479605 effectively drives cells into mitotic catastrophe [1], it serves as a highly reliable baseline inhibitor for screening synergistic drug combinations (e.g., with paclitaxel) or for modeling acquired resistance mechanisms (such as APC/C mutations) in triple-negative breast cancer and colorectal cancer lines[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

407.24335857 g/mol

Monoisotopic Mass

407.24335857 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Vijay Kumar D, Hoarau C, Bursavich M, Slattum P, Gerrish D, Yager K, Saunders M, Shenderovich M, Roth BL, McKinnon R, Chan A, Cimbora DM, Bradford C, Reeves L, Patton S, Papac DI, Williams BL, Carlson RO. Lead optimization of purine based orally bioavailable Mps1 (TTK) inhibitors. Bioorg Med Chem Lett. 2012 Jul 1;22(13):4377-85. doi: 10.1016/j.bmcl.2012.04.131. Epub 2012 May 5. PubMed PMID: 22632936.
2: Tardif KD, Rogers A, Cassiano J, Roth BL, Cimbora DM, McKinnon R, Peterson A, Douce TB, Robinson R, Dorweiler I, Davis T, Hess MA, Ostanin K, Papac DI, Baichwal V, McAlexander I, Willardsen JA, Saunders M, Christophe H, Kumar DV, Wettstein DA, Carlson RO, Williams BL. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1. Mol Cancer Ther. 2011 Dec;10(12):2267-75. doi: 10.1158/1535-7163.MCT-11-0453. Epub 2011 Oct 6. PubMed PMID: 21980130.

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